molecular formula C14H15F4NO2 B13042257 8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13042257
M. Wt: 305.27 g/mol
InChI Key: BHIKWRBKZVUBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and reactivity. The presence of both fluorine and trifluoromethyl groups makes it particularly interesting for various applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Specific details on the synthesis can be found in various chemical literature sources .

Chemical Reactions Analysis

8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The fluorine atoms and spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Compared to other similar compounds, 8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its unique combination of fluorine atoms and spirocyclic structure. Similar compounds include:

Properties

Molecular Formula

C14H15F4NO2

Molecular Weight

305.27 g/mol

IUPAC Name

8-[3-fluoro-5-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H15F4NO2/c15-11-7-10(14(16,17)18)8-12(9-11)19-3-1-13(2-4-19)20-5-6-21-13/h7-9H,1-6H2

InChI Key

BHIKWRBKZVUBBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=CC(=C3)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.